Cas no 2550996-94-4 ((1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride)

(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
- 2550996-94-4
- (1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride
- EN300-27685557
- (1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride
-
- MDL: MFCD32874529
- インチ: 1S/C7H13NO2.ClH/c1-8-6-3-2-5-4-9-7(6)10-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1
- InChIKey: HOGZPBXRUUKEDS-VWZUFWLJSA-N
- ほほえんだ: Cl.O1[C@@H]2[C@@H](CC[C@H]1CO2)NC
計算された属性
- せいみつぶんしりょう: 179.0713064g/mol
- どういたいしつりょう: 179.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685557-0.25g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95.0% | 0.25g |
$431.0 | 2025-03-20 | |
Enamine | EN300-27685557-5.0g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95.0% | 5.0g |
$2525.0 | 2025-03-20 | |
Enamine | EN300-27685557-0.5g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95.0% | 0.5g |
$679.0 | 2025-03-20 | |
Enamine | EN300-27685557-10.0g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95.0% | 10.0g |
$3746.0 | 2025-03-20 | |
Enamine | EN300-27685557-5g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95% | 5g |
$2525.0 | 2023-09-10 | |
Aaron | AR028GP0-100mg |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride |
2550996-94-4 | 95% | 100mg |
$439.00 | 2025-02-16 | |
Aaron | AR028GP0-500mg |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride |
2550996-94-4 | 95% | 500mg |
$959.00 | 2025-02-16 | |
1PlusChem | 1P028GGO-250mg |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride |
2550996-94-4 | 95% | 250mg |
$595.00 | 2024-05-20 | |
1PlusChem | 1P028GGO-50mg |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride |
2550996-94-4 | 95% | 50mg |
$303.00 | 2024-05-20 | |
Enamine | EN300-27685557-0.05g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
2550996-94-4 | 95.0% | 0.05g |
$202.0 | 2025-03-20 |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride 関連文献
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochlorideに関する追加情報
Introduction to (1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride (CAS No. 2550996-94-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, (1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride, identified by its CAS number 2550996-94-4, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of bicyclic amines, which are known for their diverse biological activities and structural complexity.
The molecular structure of (1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride is characterized by a bicyclic framework with a dioxane ring fused to an octane backbone. This specific arrangement contributes to its distinct chemical and pharmacological properties. The presence of chiral centers at the 1st, 4th, and 5th positions ((1S,4R,5R)) further enhances its potential as a pharmacophore in drug design.
In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. Bicyclic amines have emerged as a promising class of compounds due to their ability to mimic natural biomolecules and interact with biological targets in a highly specific manner. The< b>(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride compound has been investigated for its potential role in modulating various enzymatic and receptor-mediated processes.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that bicyclic amines can interact with neurotransmitter receptors and ion channels, thereby influencing neural signaling pathways. The< b>(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride compound has been found to exhibit significant affinity for certain serotonin receptors, which are implicated in conditions such as depression and anxiety.
Furthermore, the< b>(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride compound has shown promise in preclinical studies as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic intervention.
The synthesis of< b>(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride involves complex organic transformations that require precise control over reaction conditions and stereochemistry. The synthesis typically begins with the construction of the bicyclic core followed by functionalization at the chiral centers. Advanced synthetic techniques such as asymmetric catalysis have been employed to ensure high enantioselectivity and yield.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility profile is crucial for drug delivery systems designed for oral or intravenous administration.
In conclusion,< b>(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine hydrochloride (CAS No.< b>2550996-94-4) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its investigation in neurological disorders and anti-inflammatory conditions underscores its importance as a lead compound for further drug development efforts.
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